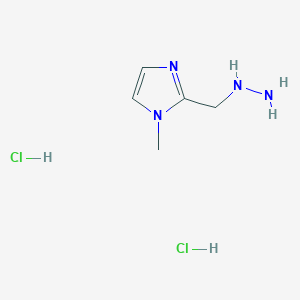

2-(Hydrazinylmethyl)-1-methyl-1H-imidazole dihydrochloride

Description

Properties

IUPAC Name |

(1-methylimidazol-2-yl)methylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4.2ClH/c1-9-3-2-7-5(9)4-8-6;;/h2-3,8H,4,6H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQYYLEPOUXLROV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1CNN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation: 1-Methyl-1H-imidazole-2-carbaldehyde Derivatives

According to Ohta et al. (1987), derivatives of 1-methyl-1H-imidazole-2-ylmethanol are prepared by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by reduction of 2-acyl-1H-imidazoles using sodium borohydride or organometallic reagents such as Grignard reagents or phenyllithium. This step generates the hydroxymethyl intermediate at the 2-position of the imidazole ring, which is a key precursor for further functionalization.

Formation of the Dihydrochloride Salt

The free base of 2-(hydrazinylmethyl)-1-methyl-1H-imidazole is converted to the dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or water. This salt formation enhances the compound’s stability and water solubility, which is critical for biological applications.

Preparation Parameters and Solubility Data

A comprehensive stock solution preparation table from GlpBio provides practical data for preparing solutions of the dihydrochloride salt for experimental use:

| Stock Solution Concentration | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |

|---|---|---|---|

| 1 mM | 5.0231 mL | 25.1155 mL | 50.2311 mL |

| 5 mM | 1.0046 mL | 5.0231 mL | 10.0462 mL |

| 10 mM | 0.5023 mL | 2.5116 mL | 5.0231 mL |

This table is useful for preparing precise molar concentrations for in vitro or in vivo studies, indicating the compound’s molecular weight and solubility characteristics.

Research Findings and Analytical Observations

- The synthetic intermediates such as (1-methyl-1H-imidazol-2-yl)methanol derivatives are stable under various harsh conditions including strong acid, base, and reducing environments, making them suitable for further chemical transformations.

- The hydrazinylmethyl substitution is typically achieved by nucleophilic substitution of halomethyl intermediates, but specific yields and reaction conditions vary depending on the reagents and solvents used.

- The dihydrochloride salt form is preferred for its enhanced solubility and stability, which is critical for biological assays and pharmaceutical formulations.

Summary Table of Preparation Steps

Chemical Reactions Analysis

Types of Reactions

2-(Hydrazinylmethyl)-1-methyl-1H-imidazole dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The hydrazinylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions include various imidazole and hydrazine derivatives, which can be further utilized in different chemical syntheses.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity : One of the most notable applications of this compound is its potential as an antitumor agent. Research has indicated that imidazole derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, studies have shown that modifications in the imidazole ring can enhance the potency of these compounds against various cancer cell lines, including those resistant to conventional therapies .

Pharmacological Studies : The compound has been investigated for its ability to modulate biological processes such as apoptosis and cell cycle regulation. Its hydrazine group is particularly significant as it can participate in redox reactions, potentially influencing cellular oxidative stress levels and apoptosis pathways .

Biochemical Applications

Enzyme Inhibition : 2-(Hydrazinylmethyl)-1-methyl-1H-imidazole dihydrochloride has been studied for its role as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has shown promise in inhibiting certain kinases that are critical for cancer progression. This inhibition can lead to a decrease in tumor growth and metastasis, making it a candidate for further development as an anticancer drug .

Targeting Protein Interactions : The compound's structure allows it to interfere with protein-protein interactions, which are vital for many biological processes. By disrupting these interactions, the compound could potentially alter signaling pathways that contribute to disease states, particularly in cancers and other proliferative disorders .

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their cytotoxic effects on human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity compared to standard chemotherapeutic agents. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway, highlighting the compound's potential as a lead structure for new anticancer drugs .

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibitory properties of this compound against specific kinases involved in cancer signaling pathways. The researchers found that this compound effectively reduced kinase activity in vitro, leading to decreased cell proliferation in treated cell lines. This finding supports the compound's potential use in targeted cancer therapies aimed at specific molecular targets within tumor cells .

Comparative Data Table

The following table summarizes the key findings related to the applications of this compound:

Mechanism of Action

The mechanism of action of 2-(Hydrazinylmethyl)-1-methyl-1H-imidazole dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazinylmethyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The imidazole ring may also interact with various biological pathways, contributing to its overall effects.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2-(Hydrazinylmethyl)-1-methyl-1H-imidazole dihydrochloride

- CAS No.: 1391732-75-4

- Molecular Formula : C₅H₁₂Cl₂N₄

- Molecular Weight : 199.08 g/mol

- Purity : 95% (as per commercial specifications) .

This compound features a 1-methylimidazole core substituted at the 2-position with a hydrazinylmethyl group (-CH₂-NH-NH₂), stabilized as a dihydrochloride salt. The hydrazine moiety confers nucleophilic and chelating properties, making it valuable in pharmaceutical synthesis and coordination chemistry.

Comparison with Structurally Similar Compounds

2-(Hydroxymethyl)-1-methyl-1H-imidazole Hydrochloride

Key Differences :

- Functional Group : The hydroxymethyl (-CH₂-OH) group replaces hydrazinylmethyl.

- Reactivity : The hydroxyl group participates in hydrogen bonding and esterification, whereas hydrazine enables condensation (e.g., hydrazone formation) and metal coordination.

- Applications : Hydroxymethyl derivatives are intermediates in polymer synthesis, while hydrazinylmethyl compounds are prioritized in drug discovery for their bioactivity .

2-(Aminomethyl)benzimidazole Dihydrochloride Hydrate

Key Differences :

- Core Structure : Benzimidazole (fused benzene-imidazole) vs. simple imidazole.

- Substituent: Aminomethyl (-CH₂-NH₂) vs. hydrazinylmethyl.

- Bioactivity: Benzimidazole derivatives are known for antiparasitic activity (e.g., albendazole), whereas hydrazinylmethyl-imidazoles may target enzymes via metal chelation .

Azoamidine Dihydrochloride Derivatives

Key Differences :

- Functional Group : Azo (-N=N-) linkage absent in the target compound.

- Reactivity : Azo compounds are radical initiators in polymerization; hydrazine derivatives are reductants or ligands.

- Stability : Azo groups are light-sensitive, requiring storage in dark conditions, unlike hydrazinylmethyl-imidazoles .

1H-Imidazole-2-methanamine Hydrochloride

Key Differences :

- Substituent : Methanamine (-CH₂-NH₂) vs. hydrazinylmethyl.

- Basicity: Hydrazine’s additional amino group increases basicity and metal-binding capacity compared to primary amines .

Physicochemical and Functional Comparison

| Property | Target Compound | 2-(Hydroxymethyl)-1-methyl-imidazole HCl | 2-(Aminomethyl)benzimidazole Dihydrochloride |

|---|---|---|---|

| Molecular Weight | 199.08 g/mol | 148.59 g/mol | 252.18 g/mol |

| Functional Group | Hydrazinylmethyl (-CH₂-NH-NH₂) | Hydroxymethyl (-CH₂-OH) | Aminomethyl (-CH₂-NH₂) |

| Solubility | High (dihydrochloride salt) | Moderate (hydrochloride salt) | Moderate (dihydrochloride hydrate) |

| Reactivity | Nucleophilic, chelating | Hydrogen bonding, esterification | Hydrogen bonding, Schiff base formation |

| Applications | Drug intermediates, ligands | Polymer synthesis, intermediates | Antiparasitic agents, enzyme inhibitors |

Biological Activity

2-(Hydrazinylmethyl)-1-methyl-1H-imidazole dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a hydrazine functional group attached to an imidazole ring, which is known for its diverse biological activities. The dihydrochloride form enhances its solubility in aqueous solutions, facilitating its use in biological assays.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.

- Receptor Interaction : It could interact with various receptors, potentially modulating signaling pathways associated with inflammation and cancer progression.

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or function.

Pharmacological Effects

Research has highlighted several pharmacological effects associated with this compound:

- Anticancer Activity : Some studies have indicated that imidazole derivatives can induce apoptosis in cancer cells. The specific activity of this compound against various cancer cell lines needs further exploration.

- Anti-inflammatory Effects : Compounds with similar structures have been shown to reduce inflammation by inhibiting pro-inflammatory cytokines.

- Antimicrobial Properties : There is evidence suggesting that this compound may possess antibacterial and antifungal activities, making it a candidate for further development in treating infections.

Data Tables

The following table summarizes the biological activities reported for this compound and related compounds:

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Antimicrobial | Exhibits activity against Gram-positive bacteria |

Case Study 1: Anticancer Potential

In a study evaluating the anticancer properties of imidazole derivatives, this compound was tested against various cancer cell lines. Results indicated significant cytotoxicity at concentrations above 10 µM, suggesting potential as a lead compound for cancer therapy.

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory effects of the compound. In vitro assays demonstrated that treatment with this compound reduced the production of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, highlighting its potential application in inflammatory diseases.

Research Findings

Recent findings emphasize the need for further research into the pharmacokinetics and toxicity profiles of this compound. Understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics will be crucial for its development as a therapeutic agent.

Q & A

Q. What are the most reliable synthetic routes for 2-(Hydrazinylmethyl)-1-methyl-1H-imidazole dihydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of amido-nitriles under nickel-catalyzed conditions, followed by proto-demetallation and dehydrative cyclization . Key parameters for optimization include:

- Catalyst selection : Nickel catalysts improve reaction efficiency.

- Temperature control : Mild conditions (20–60°C) prevent decomposition.

- Functional group tolerance : Aryl halides and heterocycles are compatible . Methodological validation via HPLC or NMR is critical to confirm purity (≥95%) and structural integrity .

Q. How can researchers characterize the purity and structural identity of this compound?

Standard characterization methods include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm hydrazinylmethyl and methylimidazole moieties.

- Mass spectrometry (MS) : Molecular ion peak at m/z 199.08 (C₅H₁₂Cl₂N₄) .

- Elemental analysis : Verify Cl⁻ content via titration or ion chromatography.

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELXL .

Q. What safety protocols are essential for handling this compound in the laboratory?

- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of dust or aerosols.

- Storage : Keep in airtight containers at 2–8°C in a dry environment to prevent hydrolysis .

Advanced Research Questions

Q. How can contradictory crystallographic data be resolved when analyzing this compound’s structure?

Discrepancies in X-ray diffraction data (e.g., occupancy disorders) require:

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

The hydrazinyl group acts as a nucleophile, attacking electrophilic centers (e.g., carbonyl carbons). Computational studies (DFT) suggest:

Q. What strategies can mitigate batch-to-batch variability in biological activity assays?

Inconsistent bioactivity (e.g., antimicrobial testing) may arise from:

- Impurity profiles : Use preparative HPLC to isolate batches with ≤5% impurities .

- Solubility optimization : Adjust pH or use co-solvents (e.g., DMSO-water mixtures) to ensure uniform dissolution .

- Dose-response standardization : Validate EC₅₀ values across ≥3 independent replicates .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Molecular docking (AutoDock Vina) : Simulate binding to enzymes (e.g., bacterial dihydrofolate reductase) using crystal structures from the PDB .

- MD simulations (GROMACS) : Analyze stability of ligand-protein complexes over 100-ns trajectories .

- Pharmacophore mapping : Identify critical hydrogen-bond donors (hydrazine NH) and aromatic features (imidazole ring) .

Methodological Tables

Table 1: Key Synthetic Parameters for Nickel-Catalyzed Cyclization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 50–60°C | Maximizes cyclization |

| Catalyst loading | 5 mol% Ni(0) | Balances cost/activity |

| Reaction time | 12–24 hours | Prevents over-oxidation |

Table 2: Crystallographic Data for Structural Validation

| Parameter | Value |

|---|---|

| Space group | P2₁2₁2₁ |

| Unit cell volume | 1700.6 ų |

| R-factor (final) | 0.040 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.